![molecular formula C14H19NO B2844902 (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol CAS No. 1349980-80-8](/img/structure/B2844902.png)
(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol” is a chemical substance with the IUPAC name (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol . It has a molecular weight of 127.19 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1 . This code provides a unique identifier for the compound and can be used to generate a 3D molecular structure .Physical And Chemical Properties Analysis
The compound “(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol” is a solid at room temperature . . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Biological Evaluation
Pyrrole Derivatives in Pharmacology : Pyrrole, a significant class of heterocyclic compounds, exhibits various pharmacological activities like antibacterial, antifungal, and anthelmintic properties. The substituted pyrroles have been studied for their potential in treating hyperlipidemias, inflammation, and as inhibitors of COX1/COX-2. New Schiff base derivatives of pyrrole were synthesized and demonstrated potent activity against various microorganisms (Bhardwaj & Sharma, 2021).
Antitumor Applications : A novel pyrrole derivative was designed as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, exhibiting strong antitumor properties. This compound demonstrated high inhibitory activity against different tumor cell lines and is being evaluated for its potential as an antitumor agent (Gangjee et al., 2000).
Telomerase Inhibition : Pyrrolo[2,3-c]carbazole alkaloids, which have a structural resemblance to (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol, have been synthesized as polycyclic telomerase inhibitors. These compounds originate from marine sources and have been studied for their potential to inhibit telomerase, a target in cancer therapy (Fürstner, Domostoj, & Scheiper, 2006).
Advanced Pharmaceutical and Chemical Applications
HIV-1 Reverse Transcriptase Inhibition : Pyrrolo[1,4]benzodiazepines, closely related to pyrrole derivatives, have shown potency as non-nucleoside HIV-1 reverse transcriptase inhibitors. These tricyclic compounds are important in developing new therapeutic agents for HIV treatment (Varvounis, 2016).
Non-linear Optical Materials : Pyrrole-imidazole derivatives have been synthesized and analyzed for their potential as non-linear optical (NLO) materials. The high β values of these compounds indicate their suitability in the field of NLO applications (Singh, Rawat, & Baboo, 2015).
Antihypertensive Agents : Derivatives of pyrrole, such as 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, have shown significant antihypertensive activity. These compounds were tested for their efficacy as potassium channel activators and potential antihypertensive agents (Bergmann & Gericke, 1990).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQHJPYWCKXTFP-HZSPNIEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

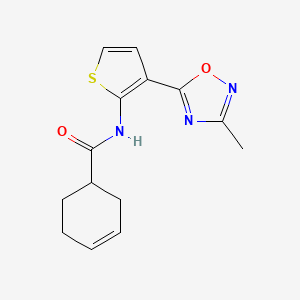
![2-(6-Cyclopropylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2844820.png)
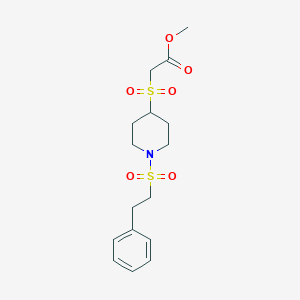
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2844824.png)
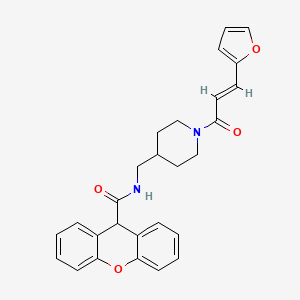
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2844829.png)
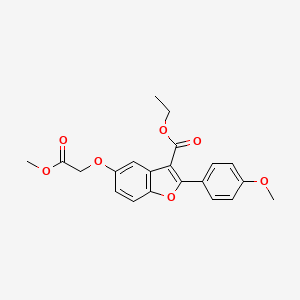

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2844833.png)

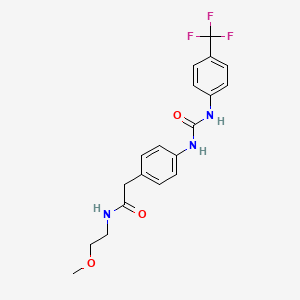

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2844841.png)
